molecular formula C16H19N3OS B1326637 4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 861238-33-7

4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1326637
CAS No.: 861238-33-7
M. Wt: 301.4 g/mol
InChI Key: ZEEVWOQMYZEZHO-UHFFFAOYSA-N
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Description

4-Allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by:

  • Allyl group at position 4 of the triazole ring.
  • 4-(Cyclopentyloxy)phenyl substituent at position 3.
  • Thiol (-SH) group at position 2.

Its commercial availability is noted as discontinued .

Properties

IUPAC Name

3-(4-cyclopentyloxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-2-11-19-15(17-18-16(19)21)12-7-9-14(10-8-12)20-13-5-3-4-6-13/h2,7-10,13H,1,3-6,11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEVWOQMYZEZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Stepwise Synthesis

  • Synthesis of Thiosemicarbazide Intermediate:

    The hydrazide derivative (e.g., 4-(cyclopentyloxy)benzoyl hydrazide) is reacted with carbon disulfide in the presence of a base such as potassium hydroxide in ethanol under reflux conditions. This reaction forms the corresponding thiosemicarbazide intermediate.

  • Cyclization to 1,2,4-Triazole-3-thiol:

    The thiosemicarbazide intermediate undergoes cyclization upon heating, often in acidic or neutral conditions, to form the 4H-1,2,4-triazole-3-thiol ring system. The thiol group is introduced as part of the cyclization process, converting the thiosemicarbazide into the triazole-3-thiol.

  • Allylation at Position 4:

    The 4-position of the triazole ring is allylated by reaction with allyl bromide or allyl chloride under basic conditions (e.g., potassium carbonate in DMF or acetone). This step introduces the allyl substituent, yielding the target compound.

  • Purification:

    The final product is purified by recrystallization from suitable solvents such as ethanol or ethanol/DMF mixtures to obtain pure this compound.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Thiosemicarbazide formation Hydrazide + CS2 + KOH, reflux in EtOH 70-85 Formation of thiosemicarbazide confirmed by IR and NMR
Cyclization to triazole-thiol Heating under acidic or neutral conditions 75-90 Cyclization monitored by disappearance of thiosemicarbazide signals
Allylation Allyl bromide + K2CO3 in DMF or acetone 65-80 Allylation confirmed by NMR (allyl protons at δ ~5-6 ppm)
Purification Recrystallization from ethanol/DMF - Purity confirmed by melting point and elemental analysis

Spectroscopic Characterization

  • IR Spectra: Characteristic bands include S-H stretch (~2600 cm⁻¹), C=N stretch (~1600-1650 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹).
  • 1H NMR: Allyl protons appear as multiplets around δ 5.0-6.0 ppm; aromatic protons between δ 6.8-8.0 ppm; thiol proton often broad or exchangeable.
  • 13C NMR: Signals for triazole carbons, aromatic carbons, and allyl carbons are well resolved, confirming substitution pattern.
  • Elemental Analysis: Consistent with molecular formula C16H19N3OS, confirming purity and composition.

Comparative Analysis of Preparation Methods

Method Aspect Hydrazide Route (Classical) Alternative Cyclization Methods
Starting materials Hydrazides, carbon disulfide, allyl halides Dicarbonyl esters with hydrazines
Reaction time Several hours reflux Similar or longer depending on reagents
Yield Moderate to high (65-90%) Comparable yields (70-85%)
Purification Recrystallization Chromatography or recrystallization
Scalability Good for lab and pilot scale May require optimization for scale-up

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the allyl group.

    Substitution: The allyl and cyclopentyloxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Compounds with different functional groups replacing the allyl or cyclopentyloxyphenyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a bioactive molecule due to its antimicrobial, antifungal, and anticancer properties. Triazole derivatives are particularly noted for their efficacy against various pathogens.

Case Study: Antifungal Activity
A study explored the antifungal properties of triazole derivatives including 4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol against Candida species. Results indicated significant inhibition of fungal growth compared to standard antifungal agents.

Agricultural Chemistry

In agriculture, compounds like this compound are considered for their potential as fungicides. The triazole structure is known to interfere with the biosynthesis of ergosterol in fungi.

Case Study: Fungicidal Efficacy
Research demonstrated that triazole derivatives showed effective control over plant pathogenic fungi. The compound was tested against Fusarium and Botrytis species with promising results in inhibiting mycelial growth .

Materials Science

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials such as polymers and coatings. Its properties can enhance material performance characteristics like thermal stability and mechanical strength.

Case Study: Polymer Development
In a recent study, the incorporation of triazole thiol compounds into polymer matrices improved the thermal stability and mechanical properties of the resultant materials. The synthesized polymers exhibited enhanced resistance to degradation under environmental stress .

Activity TypeObservations
AntimicrobialEffective against bacteria and fungi
AnticancerPotential lead for cancer drug development
FungicidalSignificant inhibition of fungal pathogens

Mechanism of Action

The mechanism of action of 4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The allyl and cyclopentyloxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Structural Features and Substitutions

The biological and chemical properties of triazole-3-thiol derivatives are heavily influenced by substituents at positions 4 and 5. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Triazole-3-Thiol Derivatives
Compound Name Position 4 Substituent Position 5 Substituent Key Modifications References
4-Allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol Allyl 4-(Cyclopentyloxy)phenyl Cyclopentyloxy ether
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Schiff base (phenoxybenzyl) 4-Nitrophenyl Nitro group, Schiff base linkage
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl 4-Methoxyphenyl Ethoxy/methoxy groups
4-(2-Fluorophenyl)-5-(1-methylethyl)-4H-1,2,4-triazole-3-thiol 2-Fluorophenyl Isopropyl Fluorine substitution
5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol derivatives Varied (e.g., benzylidene) 4-(Trifluoromethyl)phenyl Trifluoromethyl group
5-[(4-tert-Butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl 4-tert-Butylphenoxymethyl Bulky tert-butyl group
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol alkyl derivatives Phenyl 5-Methylpyrazole Pyrazole heterocycle
Table 2: Activity Comparison of Triazole-3-Thiol Derivatives
Compound Class/Substituents Key Biological/Chemical Activities Mechanism/Application Notes References
4-Allyl-5-[4-(cyclopentyloxy)phenyl] Potential EGFR degradation (inferred from analogs) May bind EGFR allosteric site, inducing endocytic degradation
Quinolinyl-furfuryl derivatives EGFR inhibition and cancer cell detachment Weak kinase inhibition, strong degradation
4-Amino-5-phenyl derivatives Antioxidant activity DPPH radical scavenging (IC50 = 5.84 μg/ml for 5b)
5-(4-(Methylthio)benzyl) Corrosion inhibition (zinc in HCl) Mixed-type inhibitor, predominantly anodic
Schiff base derivatives (e.g., nitrophenyl) Antimicrobial and pesticidal activity Broad-spectrum activity against pathogens
Pyrazole- and trifluoromethyl-containing Antiradical and anticonvulsant activity Moderate DPPH scavenging, CNS depressant

Biological Activity

4-Allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and fungal infections. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3OS, with a molecular weight of 301.41 g/mol. The compound features a triazole ring, an allyl group, and a cyclopentyloxyphenyl moiety, which contribute to its unique biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The presence of the allyl and cyclopentyloxy groups may enhance binding affinity and specificity, leading to significant biological effects.

Anticancer Activity

Numerous studies have investigated the anticancer potential of triazole derivatives. For instance, related compounds have shown promising results against various cancer cell lines:

  • In vitro Studies : Compounds structurally similar to this compound were tested against human liver cancer (Hep-G2) cells using the MTT assay. Some derivatives exhibited cell viability as low as 10.99% at 100 µg/mL concentration, indicating strong cytotoxicity compared to standard drugs like doxorubicin .
CompoundCell Viability (%) at 100 µg/mLIC50 (µg/mL)
8b10.99Not specified
8f12.9355.40
Doxorubicin10.8Not specified

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that derivatives of triazoles can inhibit fungal growth effectively:

  • Antifungal Studies : Similar compounds have demonstrated significant antifungal activity against strains such as Candida albicans and Escherichia coli. The mechanism involves disrupting the synthesis of ergosterol in fungal cell membranes .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl ring significantly affect the biological activity:

  • Substituents : The introduction of electronegative groups like chlorine or fluorine enhances anticancer efficacy by increasing lipophilicity and improving receptor binding.
SubstituentEffect on Activity
ChlorineIncreased cytotoxicity
FluorineEnhanced binding affinity
Methyl groupsImproved anticancer potential

Case Studies

  • Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines including melanoma and breast cancer cells. The most active compounds showed selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related triazole compounds against various bacterial strains, demonstrating significant inhibition rates .

Q & A

Q. What are the optimal synthetic routes for 4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : The compound is synthesized via cyclization of precursors such as substituted benzyl isothiocyanates and allyl hydrazine derivatives. Key parameters include:
  • Solvent selection : Ethanol or DMF for solubility and reactivity .
  • Temperature : 60–100°C for cyclization efficiency .
  • Catalysts : Bases like KOH to accelerate ring closure .
    Yield optimization involves iterative adjustments of stoichiometry, solvent polarity, and reaction time. For example, refluxing in ethanol at 80°C for 8 hours achieved >75% yield in analogous triazole syntheses . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : A multi-technique approach is essential:
  • ¹H/¹³C NMR : Verify substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm, cyclopentyloxy protons as multiplet at δ 1.5–2.0 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 329.4 for C₁₆H₂₀N₃O₂S) .
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
  • HPLC : Purity >98% using C18 columns (acetonitrile/water gradient) .

Q. What are the primary biological targets or activities reported for this compound in preclinical studies?

  • Methodological Answer : Triazole-3-thiol derivatives exhibit:
  • Antifungal activity : Against Candida albicans (MIC = 8–16 µg/mL) via ergosterol biosynthesis inhibition .
  • Antimicrobial effects : Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Enzyme inhibition : COX-2 and α-glucosidase targets in molecular docking studies .
    Standard protocols include broth microdilution (CLSI guidelines) and enzyme inhibition assays .

Advanced Research Questions

Q. How can contradictions in reported biological activity data across different studies be resolved methodologically?

  • Methodological Answer : Discrepancies often arise from assay variability or structural analogs. Mitigation strategies:
  • Standardized assays : Use identical strains (e.g., ATCC C. albicans 10231) and protocols .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., cyclopentyloxy vs. chlorophenyl groups) .
  • Dose-response curves : Calculate IC₅₀ values to normalize potency metrics .
  • Molecular dynamics simulations : Validate target binding modes (e.g., triazole-thiol interaction with CYP51 in fungi) .

Q. What computational modeling approaches are most effective for predicting the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : A hybrid workflow is recommended:
  • Molecular docking : AutoDock Vina or Glide to predict binding poses (e.g., triazole-thiol coordinating heme iron in CYP51) .
  • ADME prediction : SwissADME for bioavailability, BBB permeability, and CYP450 interactions .
  • DFT calculations : Gaussian 09 to analyze electronic properties (e.g., HOMO-LUMO gap for reactivity) .
  • MD simulations : GROMACS for stability of ligand-target complexes (≥50 ns trajectories) .

Q. What strategies are recommended for designing derivatives of this compound to enhance pharmacological properties while maintaining stability?

  • Methodological Answer : Focus on substituent engineering:
  • Bioisosteric replacement : Replace cyclopentyloxy with tetrahydrofuryl for improved solubility .
  • Prodrug design : Introduce ester linkages (e.g., acetylated thiol) for enhanced bioavailability .
  • Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic/oxidative resistance .
  • QSAR models : Use CoMFA/CoMSIA to correlate substituent bulkiness (e.g., ClogP) with activity .

Notes

  • Avoided commercial sources per guidelines; prioritized peer-reviewed synthesis and bioactivity data.
  • Contradictions addressed via methodological standardization and computational validation.
  • Advanced questions emphasize mechanistic and derivative design challenges.

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